L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of amino acids tryptophan, leucine, and ornithine, with the latter two ornithine residues modified by diaminomethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Automation and continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The diaminomethylidene groups can be reduced to yield corresponding amines.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Amines.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups may enhance binding affinity and specificity to these targets, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid
- N-(1-Carboxyethyl)-L-tryptophyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithinamide
Uniqueness
L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of two diaminomethylidene-modified ornithine residues. These modifications may confer distinct biochemical properties, such as enhanced stability and binding affinity, compared to similar compounds.
Properties
CAS No. |
264202-99-5 |
---|---|
Molecular Formula |
C29H47N11O5 |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C29H47N11O5/c1-16(2)13-23(40-24(41)19(30)14-17-15-37-20-8-4-3-7-18(17)20)26(43)38-21(9-5-11-35-28(31)32)25(42)39-22(27(44)45)10-6-12-36-29(33)34/h3-4,7-8,15-16,19,21-23,37H,5-6,9-14,30H2,1-2H3,(H,38,43)(H,39,42)(H,40,41)(H,44,45)(H4,31,32,35)(H4,33,34,36)/t19-,21-,22-,23-/m0/s1 |
InChI Key |
BDYMNNUEBLXMOE-UDIDDNNKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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